

# Preliminary Pharmacokinetic Profile of Antitumor Agent-111 (Adavosertib)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary pharmacokinetic (PK) profile of **Antitumor agent-111**, a potent and selective inhibitor of the Wee1 kinase. The data presented herein is a composite analysis from early-phase clinical trials in patients with advanced solid tumors.

## **Quantitative Pharmacokinetic Data**

The pharmacokinetic parameters of **Antitumor agent-111** were characterized following oral administration. A population pharmacokinetic model, developed from data across eight Phase I and II studies involving 538 patients, best described the data using a linear two-compartment model with first-order absorption and time-varying clearance.[1]



| Parameter                             | Value                            | Units | Notes                                        |
|---------------------------------------|----------------------------------|-------|----------------------------------------------|
| Absorption                            |                                  |       |                                              |
| Time to Maximum Concentration (Tmax)  | 1.97                             | hours | Delayed by a high-fat<br>meal.[2]            |
| Distribution                          |                                  |       |                                              |
| Apparent Volume of Distribution (V/F) | 4.84                             | L     | Based on preliminary population PK modeling. |
| Metabolism                            |                                  |       |                                              |
| Apparent Clearance (CL/F)             | 0.306                            | L/day | Clearance is time-<br>varying.               |
| Elimination                           |                                  |       |                                              |
| Half-life (t1/2)                      | Not explicitly stated            | hours |                                              |
| Bioavailability                       |                                  |       | _                                            |
| Effect of Food                        | Cmax decreased by 16%, AUC by 6% | %     | With a high-fat, high-<br>calorie meal.[2]   |

# Experimental Protocols Study Design and Patient Population

The pharmacokinetic data for **Antitumor agent-111** was primarily derived from a series of Phase I, open-label, dose-escalation, and expansion studies.[1][3] A representative study (NCT02341456) investigated the safety, pharmacokinetics, and clinical activity in Asian patients with advanced solid tumors.[3] In this Phase Ib study, nineteen patients received **Antitumor agent-111** in combination with chemotherapy.[3] Participants were typically adults with a confirmed diagnosis of an advanced solid tumor that was refractory to standard therapies.

## **Dosing and Administration**

In a key Phase I study, **Antitumor agent-111** was administered orally at a starting dose of 300 mg once daily on a 5-days-on/2-days-off schedule, repeated in 2-week cycles within a 3-week



overall cycle.[1] Another regimen explored in a Phase Ib study involved 175 mg or 225 mg twice daily for 2.5 days in 21-day cycles, in combination with paclitaxel and carboplatin.[3]

To assess the impact of food on bioavailability, a randomized, two-period crossover study was conducted where a single 300 mg dose of **Antitumor agent-111** was administered to patients in either a fed (high-fat, high-calorie meal) or fasted state.[2]

## **Pharmacokinetic Sampling and Analysis**

Blood samples for pharmacokinetic analysis were collected at predetermined time points following the administration of **Antitumor agent-111**. Plasma concentrations of the agent were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

## **Population Pharmacokinetic Modeling**

A nonlinear mixed-effects modeling approach was employed to analyze the pooled pharmacokinetic data from multiple clinical studies.[1] This population PK model was used to characterize the typical pharmacokinetic profile of **Antitumor agent-111** and to identify potential covariates that may influence drug exposure.[1] The final model was a linear two-compartment model with a lag time for absorption, first-order absorption into the central compartment, and time-varying clearance.[1]

### **Visualizations**

## **Experimental Workflow for Pharmacokinetic Profiling**



#### **Experimental Workflow for Pharmacokinetic Profiling**



Click to download full resolution via product page



Caption: A flowchart illustrating the key stages of the clinical pharmacokinetic study of **Antitumor agent-111**.

## **Wee1 Signaling Pathway**

Simplified Wee1 Signaling Pathway in Cell Cycle Regulation



Click to download full resolution via product page

Caption: A diagram showing the role of Wee1 in the G2/M cell cycle checkpoint and the mechanism of action of **Antitumor agent-111**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Population Pharmacokinetic Modeling of Adavosertib (AZD1775) in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Pharmacokinetic Profile of Antitumor Agent-111 (Adavosertib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137786#preliminary-pharmacokinetic-profile-ofantitumor-agent-111]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com